molecular formula C22H21N5O B6012902 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B6012902
M. Wt: 371.4 g/mol
InChI Key: JZOVNQDCZOEPMY-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide, also known as DPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DPPM belongs to the class of pyrazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been proposed that N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide exerts its biological activities by modulating various signaling pathways, including the nuclear factor-κB (NF-κB) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activation of NF-κB, which is a transcription factor involved in the regulation of various genes involved in inflammation and cancer. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the phosphorylation of Akt and MAPKs, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in the pathogenesis of various oxidative stress-related diseases. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which are involved in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits good stability under various experimental conditions. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide is also relatively inexpensive compared to other anticancer agents. However, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has some limitations for lab experiments. It exhibits poor solubility in aqueous solutions, which limits its use in in vitro and in vivo experiments. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide also exhibits low bioavailability, which limits its use in animal studies.

Future Directions

There are several future directions for research on N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide. First, further studies are needed to elucidate the mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide. Second, studies are needed to optimize the synthesis method of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide to improve its solubility and bioavailability. Third, studies are needed to evaluate the efficacy of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide in animal models of cancer and other diseases. Fourth, studies are needed to evaluate the safety and toxicity of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide in animal models and humans. Fifth, studies are needed to explore the potential of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide as a lead compound for the development of new anticancer agents.

Synthesis Methods

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide in good yield and purity. The chemical structure of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has been confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral activities. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the proliferation of various cancer cells, including breast, lung, prostate, and colon cancer cells. It has also been reported to induce apoptosis and cell cycle arrest in cancer cells. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinase-2 (MMP-2), and topoisomerase IIα (Topo IIα), which are involved in the progression of cancer.

properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-16-18(14-24-26(16)2)13-23-22(28)20-15-27(19-11-7-4-8-12-19)25-21(20)17-9-5-3-6-10-17/h3-12,14-15H,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOVNQDCZOEPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide

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